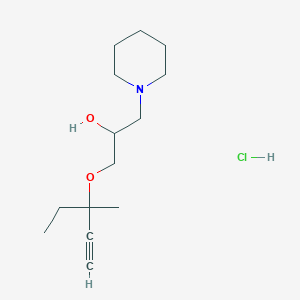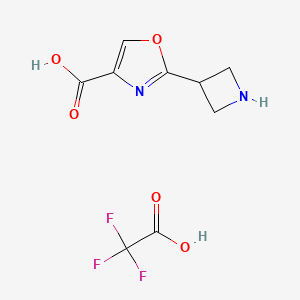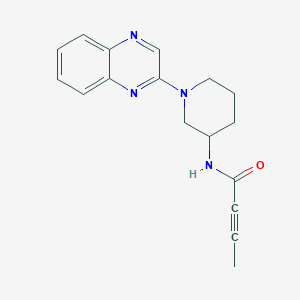
N-(1-Quinoxalin-2-ylpiperidin-3-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-Quinoxalin-2-ylpiperidin-3-yl)but-2-ynamide” is a chemical compound that has been a subject of research due to its potential applications . It is known for its role in the construction of functional N-containing active biomolecules and bidentate nitrogen ligands .
Synthesis Analysis
The synthesis of such compounds often involves the use of electroreductive pyridylation of N-heteroaromatics . A simple and practical electroreductive-induced C3 pyridylation of quinoxalin-2 (1 H )-ones with readily available cyanopyridines has been reported . Another method involves the use of trichloroethene as an inexpensive two carbon synthon .Molecular Structure Analysis
The molecular structure of “N-(1-Quinoxalin-2-ylpiperidin-3-yl)but-2-ynamide” is complex and involves a quinoxaline core with a piperidine ring attached at the 2-position and a but-2-ynamide group attached at the 1-position.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, Brønsted acid-mediated reactions of ynamides have been reported . Other reactions include cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-6-17(22)19-13-7-5-10-21(12-13)16-11-18-14-8-3-4-9-15(14)20-16/h3-4,8-9,11,13H,5,7,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHRVNMYHBXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)
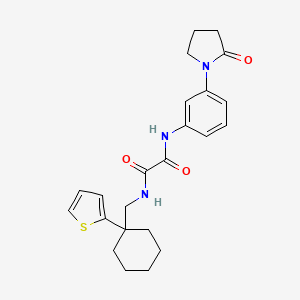
![2-[butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2544723.png)
![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2544725.png)
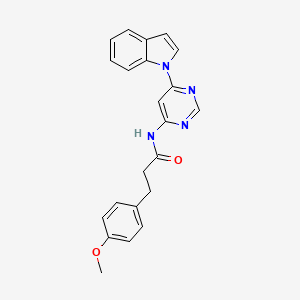
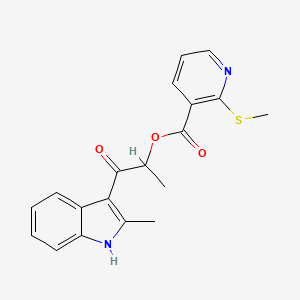
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2544729.png)
